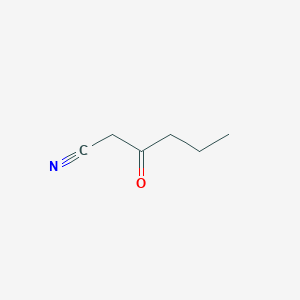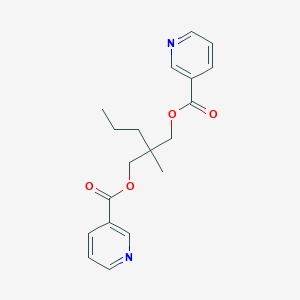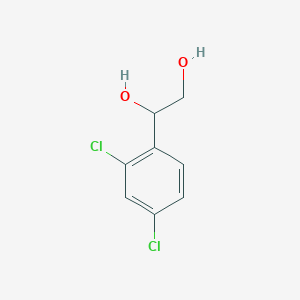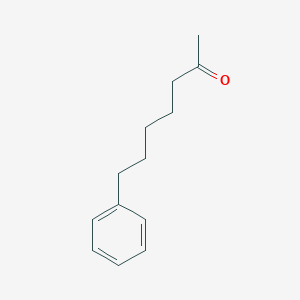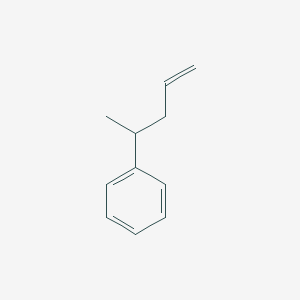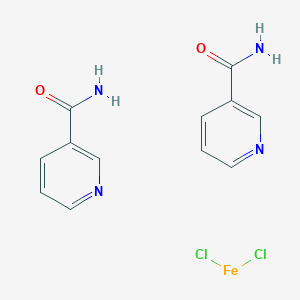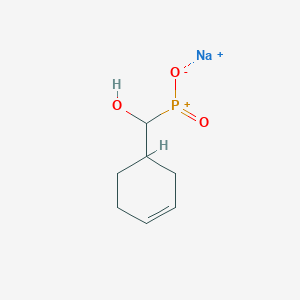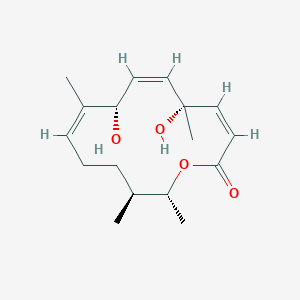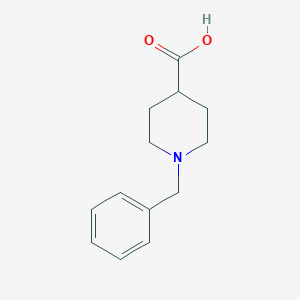
Dipentyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentyl adipate (DPA) is a chemical compound that belongs to the class of adipate esters. It is widely used in various industrial applications, including as a plasticizer, solvent, and lubricant. DPA is a clear, colorless liquid with a mild odor, and it is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of Dipentyl adipate is not well understood, but it is believed to function as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved processability of the polymer. Dipentyl adipate may also act as a lubricant by reducing friction and wear between moving parts.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Dipentyl adipate. However, studies have shown that Dipentyl adipate is not toxic to humans or animals at low concentrations. Dipentyl adipate has also been shown to have a low potential for skin irritation and sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dipentyl adipate is a versatile compound that can be used in a wide range of applications. Its low toxicity and mild odor make it an attractive option for use in laboratory experiments. However, Dipentyl adipate has some limitations, including its relatively low boiling point and its tendency to evaporate quickly.
Direcciones Futuras
There are several future directions for research on Dipentyl adipate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of Dipentyl adipate's potential as a bio-based plasticizer. Additionally, Dipentyl adipate's potential use in the food industry as a food additive or packaging material is an area that warrants further investigation.
Métodos De Síntesis
The synthesis of Dipentyl adipate involves the reaction between adipic acid and pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is then purified through distillation. Dipentyl adipate can also be synthesized through the transesterification of dimethyl adipate with pentanol.
Aplicaciones Científicas De Investigación
Dipentyl adipate has been extensively studied for its various applications in different fields. In the field of materials science, Dipentyl adipate is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In the field of cosmetics, Dipentyl adipate is used as a solvent and emollient in various personal care products. In addition, Dipentyl adipate has been investigated for its potential use as a lubricant in the automotive industry.
Propiedades
Número CAS |
14027-78-2 |
|---|---|
Nombre del producto |
Dipentyl adipate |
Fórmula molecular |
C16H30O4 |
Peso molecular |
286.41 g/mol |
Nombre IUPAC |
dipentyl hexanedioate |
InChI |
InChI=1S/C16H30O4/c1-3-5-9-13-19-15(17)11-7-8-12-16(18)20-14-10-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
UPPJFVSCGFPFHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCC(=O)OCCCCC |
SMILES canónico |
CCCCCOC(=O)CCCCC(=O)OCCCCC |
Otros números CAS |
14027-78-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





